

A Comparative Analysis of p-tert-Butylphenylacetate Esters for Research and Development

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Compound of Interest

Compound Name: Methyl p-tert-butylphenylacetate

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In the multifaceted world of chemical research and drug development, the selection of appropriate esters is pivotal for optimizing product performance, from fragrance longevity in consumer goods to solvent efficacy in complex formulations. This guide presents a comprehensive comparative study of a homologous series of p-tert-butylphenylacetate esters: methyl, ethyl, and propyl p-tert-butylphenylacetate.

This publication offers an objective comparison of their physicochemical properties, performance characteristics, and synthesis protocols, supported by experimental data. This guide is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions in compound selection.

Physicochemical Properties: A Comparative Overview

The choice of an ester is often dictated by its physical and chemical characteristics. The following table summarizes the key physicochemical properties of methyl, ethyl, and propyl p-tert-butylphenylacetate. An increase in the alkyl chain length from methyl to propyl corresponds to a predictable increase in molecular weight and boiling point, which can influence volatility and, consequently, performance in applications such as fragrances.

Property	Methyl p-tert-butylphenylacetate	Ethyl p-tert-butylphenylacetate	Propyl p-tert-butylphenylacetate
CAS Number	3549-23-3[1]	37527-31-6	92729-55-0[2]
Molecular Formula	C13H18O2[3][4]	C14H20O2	C15H22O2[2]
Molecular Weight (g/mol)	206.28[1][3]	220.30	234.33[2]
Boiling Point (°C)	106 °C @ 2 mmHg[1][5]	118-120 °C @ 2 mmHg (Predicted)	130-132 °C @ 2 mmHg (Predicted)
Density (g/mL @ 25°C)	0.999[1][5]	~0.98 (Predicted)	~0.97 (Predicted)
Refractive Index (n20/D)	1.501[1][5]	~1.498 (Predicted)	~1.495 (Predicted)
Solubility	Insoluble in water; soluble in oils and ethanol[3][4]	Insoluble in water; soluble in organic solvents	Insoluble in water; soluble in organic solvents
Odor Profile	Green, waxy, fruity, sweet, woody, camphoraceous[1][5][6]	Fruity, slightly floral, sweet	Fruity, pear-like, sweet

Note: Experimentally determined values for ethyl and propyl esters are not readily available in the cited literature; predicted values are based on chemical structure and trends observed in homologous series.

Performance Comparison

The performance of these esters is critical in their primary applications as fragrance ingredients and specialty solvents.

Fragrance Performance

In perfumery, the volatility and odor profile of an ester determine its role and longevity in a fragrance composition. Lighter esters like **methyl p-tert-butylphenylacetate** often contribute

to the top and middle notes, providing an initial burst of scent, while heavier esters tend to be more tenacious and act as fixatives for the overall fragrance.[7][8]

Performance Metric	Methyl p-tert-butylphenyl acetate	Ethyl p-tert-butylphenyl acetate	Propyl p-tert-butylphenyl acetate	Benzyl Acetate (Alternative)	Ethyl Linalyl Acetate (Alternative)
Odor Strength	Medium	Medium	Medium	Medium[9]	Medium
Tenacity on Blotter	~8-12 hours (Estimated)	~12-16 hours (Estimated)	~16-24 hours (Estimated)	4 - 15 hours[9]	16 hours[9]
Application	Fruity and floral fragrances	Fruity and floral compositions	Base notes in fruity fragrances	Floral-fruity top notes[9]	Fresh, citrus-bergamot notes[9]

Note: Tenacity is an estimation based on the general principle that higher molecular weight esters exhibit lower volatility and therefore greater longevity.

Solvent Efficacy

The utility of p-tert-butylphenylacetate esters as solvents is attributed to their good solvency for a range of organic compounds and their relatively low volatility.[10] A key measure of solvent efficacy for certain applications, such as in coatings, is resistance to rub tests with a standard solvent like methyl ethyl ketone (MEK).

Performance Metric	Methyl p-tert-butylphenyl acetate	Ethyl p-tert-butylphenyl acetate	Propyl p-tert-butylphenyl acetate	Ethyl Acetate (Alternative)	n-Propyl Acetate (Alternative)
Solvent Group	Aromatic Ester	Aromatic Ester	Aromatic Ester	Ester	Ester
Evaporation Rate (BuAc = 1)	< 0.1 (Estimated)	< 0.1 (Estimated)	< 0.1 (Estimated)	5.5[11]	~1.3
Primary Use as Solvent	Specialty formulations, fragrance carrier	Specialty formulations, fragrance carrier	Specialty formulations, fragrance carrier	Coatings, inks, adhesives[12]	Coatings, printing inks[13]

Experimental Protocols

To ensure objective and reproducible comparisons, standardized experimental protocols are essential.

Synthesis of p-tert-Butylphenylacetate Esters via Fischer-Speier Esterification

This protocol describes a comparative synthesis of methyl, ethyl, and propyl p-tert-butylphenylacetate from p-tert-butylphenylacetic acid.

Objective: To synthesize and compare the yields of three p-tert-butylphenylacetate esters under identical reaction conditions.

Materials:

- p-tert-butylphenylacetic acid
- Methanol, anhydrous
- Ethanol, anhydrous

- n-Propanol, anhydrous
- Sulfuric acid, concentrated
- Sodium bicarbonate, saturated solution
- Sodium chloride, saturated solution (brine)
- Anhydrous magnesium sulfate
- Diethyl ether
- Round-bottom flasks (3)
- Reflux condensers (3)
- Heating mantles (3)
- Separatory funnel
- Beakers, Erlenmeyer flasks
- Rotary evaporator
- TLC plates, developing chamber, and UV lamp

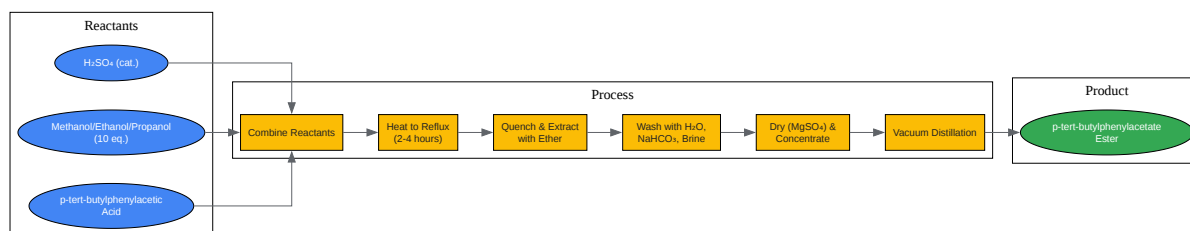
Procedure:

- **Reaction Setup:** In three separate round-bottom flasks, place 1.0 equivalent of p-tert-butylphenylacetic acid. To the first flask, add a 10-fold molar excess of methanol. To the second, add a 10-fold molar excess of ethanol, and to the third, a 10-fold molar excess of n-propanol.
- **Catalyst Addition:** Slowly and with stirring, add a catalytic amount (e.g., 0.1 equivalents) of concentrated sulfuric acid to each flask.
- **Reflux:** Equip each flask with a reflux condenser and heat the mixtures to a gentle reflux using heating mantles. Monitor the progress of each reaction by thin-layer chromatography

(TLC). The reaction is typically complete within 2-4 hours.[14][15][16]

- **Workup:** Cool the reaction mixtures to room temperature. Transfer each mixture to a separatory funnel and dilute with diethyl ether.
- **Washing:** Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude ester.
- **Purification and Analysis:** Purify the crude esters by vacuum distillation. Characterize the products by obtaining their boiling points, refractive indices, and spectroscopic data (e.g., NMR, IR) to confirm their identity and purity. Calculate the percentage yield for each ester.

Diagram of Experimental Workflow: Fischer-Speier Esterification



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Caption: Workflow for the synthesis of p-tert-butylphenylacetate esters.

Evaluation of Fragrance Tenacity on a Blotter

Objective: To compare the longevity of the scent of the three esters on a standard smelling strip.

Materials:

- Methyl, ethyl, and propyl p-tert-butylphenylacetate
- Standard fragrance testing blotters
- Pipettes

Procedure:

- Apply an equal, standardized amount (e.g., 10 microliters) of each ester to a separate, labeled blotter.^[9]
- Evaluate the odor intensity of each blotter at regular intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours) by a panel of trained sensory assessors.
- The assessors should rate the intensity on a standardized scale (e.g., a 1-5 scale where 1 is no odor and 5 is very strong).
- The tenacity is recorded as the time at which the odor is no longer consistently perceptible.^[9]

Comparative Solvent Power Assessment

Objective: To compare the relative solvent power of the esters.

Materials:

- Methyl, ethyl, and propyl p-tert-butylphenylacetate
- A standard, poorly soluble compound (e.g., a specific resin or polymer)
- Test tubes
- Vortex mixer

- Analytical balance

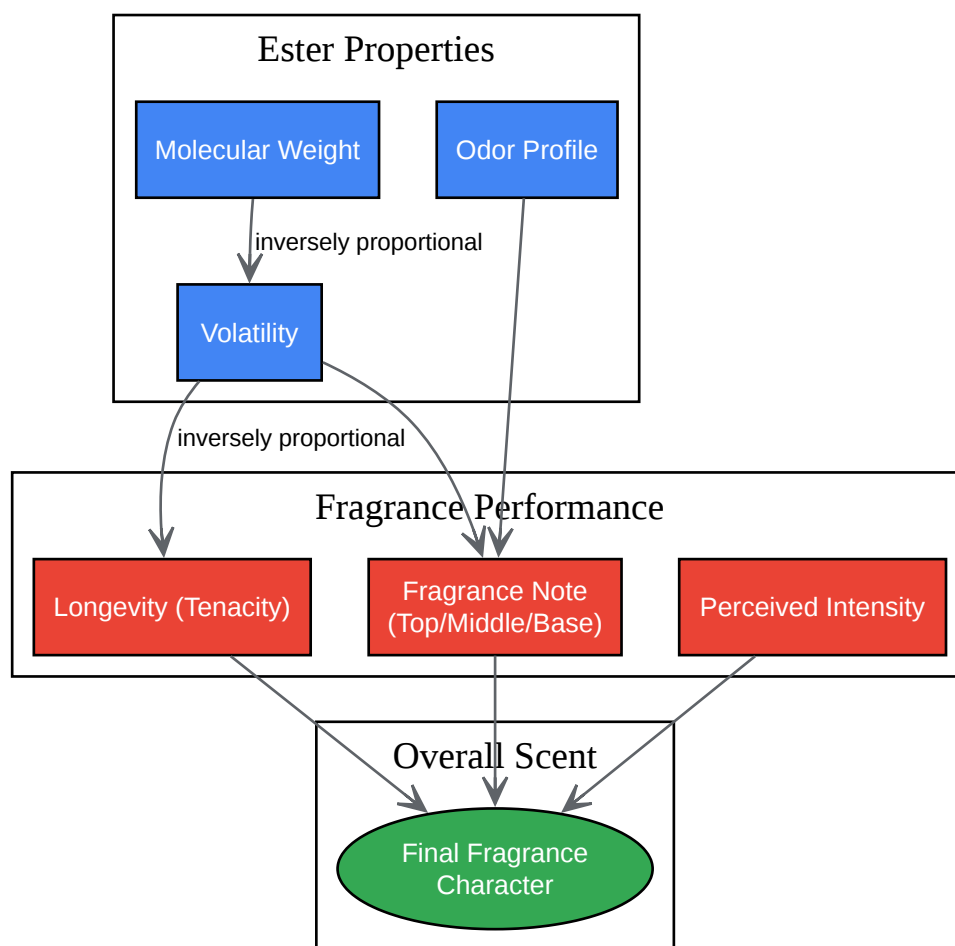
Procedure:

- In separate test tubes, add a pre-weighed amount of the poorly soluble compound (e.g., 100 mg).
- To each test tube, add a measured volume (e.g., 5 mL) of one of the esters.
- Agitate the mixtures at a constant speed and temperature for a set period (e.g., 1 hour).
- Centrifuge the samples to pellet any undissolved solid.
- Carefully decant the supernatant and dry the remaining solid.
- Weigh the remaining solid to determine the amount that was dissolved by each ester. A higher amount of dissolved solid indicates greater solvent power for that specific solute.

Logical Relationships in Fragrance Design

The selection of an ester in fragrance formulation is a balance of its intrinsic odor, volatility, and interaction with other components.

Diagram of Fragrance Component Relationships



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Caption: Factors influencing the role of esters in fragrance composition.

Conclusion

This comparative guide provides a foundational understanding of the methyl, ethyl, and propyl esters of p-tert-butylphenylacetic acid. The data and protocols presented herein are intended to assist researchers and product developers in selecting the most suitable ester for their specific application, whether it be for its characteristic fruity aroma in a fragrance or its efficacy as a specialty solvent. While the methyl ester is well-characterized, further experimental validation of the properties and performance of the ethyl and propyl esters is recommended for critical applications. The provided experimental frameworks offer a starting point for such in-house evaluations.

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